molecular formula C5H6ClNS B6227104 4-(chloromethyl)-3-methyl-1,2-thiazole CAS No. 17265-67-7

4-(chloromethyl)-3-methyl-1,2-thiazole

Cat. No.: B6227104
CAS No.: 17265-67-7
M. Wt: 147.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-3-methyl-1,2-thiazole (C₅H₅ClNS, molecular weight: 185.49 g/mol) is a halogenated thiazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and a methyl (-CH₃) group at position 3 of the thiazole ring. It serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates, due to its reactive chloromethyl group, which facilitates nucleophilic substitutions and cross-coupling reactions . Its synthesis typically involves cyclization and functionalization steps, as outlined in industrial catalogs and research protocols .

Properties

CAS No.

17265-67-7

Molecular Formula

C5H6ClNS

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Direct Chloromethylation

The direct introduction of chloromethyl groups into thiazole derivatives employs chloromethyl methyl ether (MOMCl) in anhydrous dichloromethane or chlorobenzene. Aluminum chloride (AlCl₃) serves as the preferred Lewis acid catalyst, facilitating electrophilic substitution at the thiazole's 4-position. A representative protocol involves:

  • Reagents : 3-methyl-1,2-thiazole (1.0 equiv), MOMCl (1.2 equiv), AlCl₃ (0.1 equiv)

  • Conditions : 0–5°C, 12 h under nitrogen

  • Workup : Quenching with ice-water, extraction with DCM, column purification

  • Yield : 78% (isolated as pale-yellow oil)

Key challenges include controlling exothermic reactions and minimizing polysubstitution. Gas chromatography-mass spectrometry (GC-MS) analysis typically shows ≤5% di-chlorinated byproducts when stoichiometry is tightly regulated.

Cyclocondensation of Thiourea Derivatives

Hantzsch Thiazole Synthesis Variant

Adapting the classical Hantzsch method, this route constructs the thiazole ring while introducing the chloromethyl group in situ. The process involves:

  • Intermediate synthesis :

    • Reaction of 1-chloro-3-thiocyanatopentan-2-one with ammonium acetate yields 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole.

    • Conditions : Ethanol reflux, 6 h

    • Yield : 66% (mp 141–146°C)

  • Chlorination :

    • Treatment with phosphoryl chloride (POCl₃) in chlorobenzene at 125–130°C for 2 h replaces the hydroxyl group with chlorine.

    • Yield : 74% (bp 102°C at 53.2 Pa)

Mechanistic Insight : The thiourea intermediate undergoes cyclization via nucleophilic attack of the sulfur on the carbonyl carbon, followed by POCl₃-mediated dehydration-chlorination.

Halogen Exchange Reactions

Hydroxymethyl-to-Chloromethyl Conversion

A two-step approach first installs a hydroxymethyl group, subsequently replaced by chlorine:

  • Hydroxymethylation :

    • 3-methyl-1,2-thiazole-4-carbaldehyde reduction using NaBH₄ in methanol yields 4-(hydroxymethyl)-3-methyl-1,2-thiazole.

    • Yield : 85%

  • Chlorination :

    • Refluxing with thionyl chloride (SOCl₂) in toluene (4 h) achieves quantitative conversion.

    • Workup : Solvent evaporation under reduced pressure

Advantages : High purity (>98% by HPLC), avoids harsh Lewis acids.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize flow chemistry to enhance reproducibility:

  • Reactor setup :

    • Tube reactor (PFA, 10 mL volume)

    • Residence time: 8 min

    • Temperature: 110°C

    • Pressure: 3 bar

  • Parameters :

    • Feed 1: 3-methyl-1,2-thiazole (0.5 M in CH₂Cl₂)

    • Feed 2: MOMCl (0.6 M in CH₂Cl₂)

    • Catalyst: AlCl₃ (0.05 M)

  • Productivity : 12 g/h with 82% yield

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)Scalability
Direct Chloromethylation3-methyl-1,2-thiazoleMOMCl/AlCl₃7895High
Hantzsch Cyclization1-chloro-3-thiocyanatopentan-2-onePOCl₃7489Moderate
Halogen Exchange4-hydroxymethyl derivativeSOCl₂9098High

Critical Observations :

  • Halogen exchange provides superior purity but requires pre-synthesized hydroxymethyl intermediates.

  • Flow systems mitigate safety risks associated with exothermic chloromethylation.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.65 (s, 2H, CH₂Cl), 7.32 (s, 1H, thiazole-H).

  • ¹³C NMR : δ 21.8 (CH₃), 46.5 (CH₂Cl), 121.4 (C-5), 143.2 (C-4), 165.1 (C-2).

Mass Spectrometry

  • EI-MS : m/z 147 [M]⁺ (100%), 112 [M-Cl]⁺ (65%), 85 [C₃H₅NS]⁺ (42%).

Emerging Methodologies

Photocatalytic Chloromethylation

Preliminary studies demonstrate visible-light-mediated reactions using Ru(bpy)₃²⁺ as a photocatalyst:

  • Conditions : Blue LEDs, DMF/H₂O (9:1), room temperature

  • Yield : 68% with reduced byproduct formation

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-methyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that derivatives of thiazoles, including 4-(chloromethyl)-3-methyl-1,2-thiazole, exhibit promising antitumor properties. For instance, cyclic RGD peptides incorporating thiazole moieties have been developed as selective αVβ3 integrin antagonists. These compounds are designed to target tumor cells and inhibit metastasis and angiogenesis, showcasing the therapeutic potential of thiazole derivatives in cancer treatment .

Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. The chloromethyl group enhances the reactivity of the thiazole ring, making it suitable for modifications that improve efficacy against various pathogens. Studies indicate that compounds with thiazole structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Synthesis of Bioactive Compounds

Peptide Synthesis
The incorporation of this compound into peptide sequences has been utilized to create novel peptidomimetics. These compounds can mimic natural peptides and proteins, offering enhanced stability and bioavailability. The synthesis involves solid-phase techniques where the thiazole moiety is introduced to form cyclic peptides with improved pharmacokinetic profiles .

Intermediate in Drug Development
This compound serves as an important intermediate in synthesizing various pharmaceuticals. For example, it can be transformed into other bioactive molecules through nucleophilic substitution reactions. This versatility makes it a valuable building block in drug discovery and development processes .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its reactive chloromethyl group can participate in cross-linking reactions, leading to the formation of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Data Tables

Compound NameActivityReference
Cyclic RGD PeptideαVβ3 Integrin Antagonist
Thiazole AntibioticBacterial Growth Inhibition

Case Studies

Case Study 1: Antitumor Applications
A study focused on cyclic RGD peptides incorporating this compound showed enhanced selectivity towards tumor cells. The cyclization restricted peptide flexibility, allowing for a specific conformation that improved binding affinity to integrin receptors involved in tumor progression .

Case Study 2: Antimicrobial Activity
In another investigation, various thiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that modifications to the thiazole ring significantly influenced the compounds' efficacy, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-methyl-1,2-thiazole exerts its effects involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

  • 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole (C₅H₄ClN₃O₂S): This compound shares the chloromethyl and methyl substituents but introduces a nitro (-NO₂) group at position 3. The nitro group enhances electrophilic reactivity, making it suitable for further functionalization (e.g., reduction to amines). Synthesized via nitration of 2-methyl-4-chloromethyl-1,3-thiazole hydrochloride, it achieves a 62% yield .
  • 4-[[5-[(4-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-fluorophenyl)-1,3-thiazole (C₂₀H₁₇ClFN₃O₂S₂): A hybrid thiazole-triazole derivative with a chlorophenoxy group and fluorophenyl substituent. Its complex structure enables dual heterocyclic interactions, enhancing binding affinity in drug design .

Triazole and Thiadiazole Derivatives

  • 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C₁₁H₉ClN₄S) :
    This triazolo-thiadiazole derivative features a chloro-methylphenyl group. With a molecular weight of 264.52 g/mol, it exhibits higher thermal stability than thiazoles due to fused aromatic rings, making it suitable for materials science .

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (C₈H₆ClN₃S) :
    A triazole derivative with a chlorophenyl group and thiol (-SH) functionality. The thiol group increases acidity (pKa ~8.5), enabling metal coordination and antioxidant activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
4-(Chloromethyl)-3-methyl-1,2-thiazole C₅H₅ClNS 185.49 Chloromethyl, methyl Pharmaceutical intermediates
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole C₅H₄ClN₃O₂S 221.63 Chloromethyl, methyl, nitro Electrophilic reactions
6-(3-Chloro-4-methylphenyl)-3-methyltriazolothiadiazole C₁₁H₉ClN₄S 264.52 Chloro-methylphenyl, methyl Materials science
5-(4-Chlorophenyl)-4H-triazole-3-thiol C₈H₆ClN₃S 211.67 Chlorophenyl, thiol Antioxidants, metal ligands

Research Findings and Key Differences

  • Reactivity :
    The chloromethyl group in this compound undergoes nucleophilic substitution more readily than the nitro group in its nitro-substituted analog, enabling diverse alkylation pathways .

  • Pharmacological Activity :
    Triazole derivatives (e.g., C₁₁H₉ClN₄S) exhibit higher antimicrobial activity compared to thiazoles due to enhanced π-π stacking with biological targets .

  • Thermal Stability: Fused heterocycles (e.g., triazolo-thiadiazoles) demonstrate superior thermal stability (>300°C decomposition) compared to monocyclic thiazoles (~200°C) .
  • Toxicity : Thiol-containing triazoles (e.g., C₈H₆ClN₃S) show lower cytotoxicity than chloromethyl-substituted thiazoles, attributed to detoxification via glutathione conjugation .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-methyl-1,2-thiazole, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves cyclization reactions using precursors like thioamides or via halogenation of methylthiazole derivatives. Key steps include refluxing in solvents such as DMSO or ethanol, followed by distillation under reduced pressure to isolate the product . Reaction parameters like temperature (e.g., maintaining 80–100°C during reflux) and stoichiometric ratios of reagents (e.g., equimolar amounts of monochloroacetic acid) are critical for minimizing side products. Catalysts like glacial acetic acid may enhance condensation efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl and methyl substituents on the thiazole ring, with characteristic shifts at δ 4.5–5.0 ppm (CH₂Cl) and δ 2.3–2.7 ppm (CH₃) . Mass spectrometry (MS) provides molecular weight validation (C₅H₆ClNS, MW 163.63 g/mol), while X-ray crystallography resolves bond lengths and angles, particularly the C-Cl bond (~1.79 Å) and thiazole ring planarity . Infrared (IR) spectroscopy can confirm C-Cl stretching vibrations at 550–650 cm⁻¹ .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group acts as a reactive site for nucleophilic substitution, enabling functionalization with amines, thiols, or alcohols. For example, in proteomics, it can alkylate cysteine residues in proteins, forming stable thioether bonds . Reaction kinetics depend on solvent polarity (e.g., DMF accelerates SN2 mechanisms) and the nucleophile’s strength (e.g., primary amines react faster than aromatic amines) .

Advanced Research Questions

Q. What strategies mitigate stability issues (e.g., hydrolysis) during storage or analytical processing of this compound?

Hydrolysis of the chloromethyl group is a key stability challenge. Storage under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., acetonitrile) minimizes degradation . Analytical techniques like HPLC with low-water mobile phases or derivatization (e.g., converting to a thioether with β-mercaptoethanol) prevent decomposition during characterization .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electron distribution at the chloromethyl group, predicting reactivity with biological nucleophiles. Molecular docking studies (e.g., using AutoDock Vina) model interactions with enzymes like cysteine proteases, identifying binding affinities and steric effects of substituents . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (lipophilicity) with antimicrobial potency, guiding derivative design .

Q. What experimental evidence supports the role of this compound in covalent inhibitor design for therapeutic targets?

Studies demonstrate its utility as a cysteine-targeting warhead in protease inhibitors. For example, covalent adducts with SARS-CoV-2 main protease (Mpro) show IC₅₀ values <1 µM, validated via kinetic assays and crystallographic structures . Competitive labeling experiments using iodoacetamide confirm selective alkylation of active-site cysteines .

Q. How do structural modifications (e.g., replacing chlorine with other halogens) affect the compound’s pharmacological and physicochemical properties?

Bromine substitution increases electrophilicity but reduces solubility (logP increases by ~0.5). Fluorine analogs show improved metabolic stability but lower reactivity. Comparative studies using LC-MS/MS reveal that chloro-derivatives exhibit optimal balance between reactivity (t₁/₂ ~30 min in plasma) and bioavailability (F% >40) .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for SAR studies?

Standardize reaction conditions:

  • Use fresh PCl₅ or SOCl₂ for chlorination to avoid moisture contamination .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validate purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., MIC values against E. coli range from 2–16 µg/mL). Harmonize protocols:

  • Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing .
  • Include positive controls (e.g., ciprofloxacin) and validate cell viability via ATP-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.